(3S,4R)-3-(Prop-1-en-2-yl)-4-[(trimethylsilyl)oxy]cyclohexan-1-one
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Overview
Description
(3S,4R)-3-(Prop-1-en-2-yl)-4-[(trimethylsilyl)oxy]cyclohexan-1-one is a chiral cyclohexanone derivative. This compound is characterized by the presence of a prop-1-en-2-yl group and a trimethylsilyl-oxy group attached to a cyclohexanone ring. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-(Prop-1-en-2-yl)-4-[(trimethylsilyl)oxy]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the use of chiral catalysts to induce the desired stereochemistry. The reaction typically starts with a cyclohexanone derivative, which undergoes a series of transformations including alkylation, silylation, and enantioselective catalysis.
Alkylation: The cyclohexanone derivative is first alkylated with a prop-1-en-2-yl group using a strong base such as sodium hydride in the presence of a suitable alkylating agent.
Silylation: The resulting product is then treated with a trimethylsilyl chloride in the presence of a base such as triethylamine to introduce the trimethylsilyl-oxy group.
Enantioselective Catalysis: The final step involves the use of a chiral catalyst, such as a chiral ligand-metal complex, to induce the (3S,4R) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures the consistent production of the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-(Prop-1-en-2-yl)-4-[(trimethylsilyl)oxy]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl-oxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
(3S,4R)-3-(Prop-1-en-2-yl)-4-[(trimethylsilyl)oxy]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-3-(Prop-1-en-2-yl)-4-[(trimethylsilyl)oxy]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The trimethylsilyl-oxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-(Prop-1-en-2-yl)-4-hydroxycyclohexan-1-one
- (3S,4R)-3-(Prop-1-en-2-yl)-4-methoxycyclohexan-1-one
- (3S,4R)-3-(Prop-1-en-2-yl)-4-ethoxycyclohexan-1-one
Uniqueness
(3S,4R)-3-(Prop-1-en-2-yl)-4-[(trimethylsilyl)oxy]cyclohexan-1-one is unique due to the presence of the trimethylsilyl-oxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound in various applications, particularly in the synthesis of complex molecules and in medicinal chemistry.
Properties
CAS No. |
61543-62-2 |
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Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.39 g/mol |
IUPAC Name |
(3S,4R)-3-prop-1-en-2-yl-4-trimethylsilyloxycyclohexan-1-one |
InChI |
InChI=1S/C12H22O2Si/c1-9(2)11-8-10(13)6-7-12(11)14-15(3,4)5/h11-12H,1,6-8H2,2-5H3/t11-,12+/m0/s1 |
InChI Key |
HRABRSWHYZYHLT-NWDGAFQWSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC(=O)CC[C@H]1O[Si](C)(C)C |
Canonical SMILES |
CC(=C)C1CC(=O)CCC1O[Si](C)(C)C |
Origin of Product |
United States |
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